![molecular formula C6H12Cl2N4 B2751429 5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride CAS No. 2470435-70-0](/img/structure/B2751429.png)
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride is a small organic molecule that has been studied in the field of medicinal chemistry . It is part of a focused small molecule library of triazolopyrazines, which are considered building blocks in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound involves the use of commercially available non-expensive reagents . The methods provide quick and multigram access to the target derivatives . A method for synthesizing a similar compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a]pyrazine hydrochloride, has been patented .Molecular Structure Analysis
The molecular structure of this compound includes a triazolopyrazine platform . More specific details about the molecular structure could not be found in the available resources.Physical And Chemical Properties Analysis
The compound is a white solid with a melting point of 199–203°C . More specific physical and chemical properties could not be found in the available resources.Scientific Research Applications
Medicinal Chemistry Building Blocks
This compound is used as a building block in medicinal chemistry. The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents . It’s part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo [4,3-a]pyrazines .
Antibacterial Activity
A series of novel triazolo [4,3-a]pyrazine derivatives were synthesized and their structures were characterized. All the synthesized compounds were evaluated for in vitro antibacterial activity using the microbroth dilution method . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Drug Development
The compound is used in the development of new drugs for the treatment and/or prophylaxis of diseases, especially for the treatment and/or prophylaxis of inflammatory pulmonary diseases .
NK-3 Receptor Antagonists
The compound is used in the development of novel chiral N-acyl-5,6,7,(8-substituted)-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazines as selective NK-3 receptor antagonists . These are used in therapeutic treatments .
Infectious Diseases
The compound is used in the development of new compounds with excellent antibacterial activity to combat infectious diseases .
Nitrogen-Containing Heterocycles
The compound is a nitrogen-containing heterocycle, which are widely found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .
Future Directions
Mechanism of Action
Mode of Action
It is part of a class of compounds known as triazolopyrazines, which have been highlighted for their potential in medicinal chemistry . The specific interactions of EN300-27106008 with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
The compound is part of a focused small molecule library of triazolopyrazines, which have been used to create a variety of derivatives with potential for medicinally oriented synthesis .
properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.2ClH/c7-5-1-2-10-4-8-9-6(10)3-5;;/h4-5H,1-3,7H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUQVEGQIIGKKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C=NN=C2CC1N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
2470435-70-0 |
Source
|
Record name | 5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-7-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.